molecular formula C19H25NO4 B14451584 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate CAS No. 76777-27-0

2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate

Cat. No.: B14451584
CAS No.: 76777-27-0
M. Wt: 331.4 g/mol
InChI Key: AMTCBHORPIFPQO-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is a complex organic compound with a unique structure that combines a hexahydro-1,6-methano-2-benzazocine core with a 3-methyl-2-butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate include other benzazocine derivatives and compounds with similar structural features, such as:

  • 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
  • 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific oxalate salt form, which may confer unique solubility, stability, or biological activity properties. This uniqueness can make it particularly valuable for certain applications in research and industry.

Properties

CAS No.

76777-27-0

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

9-(3-methylbut-2-enyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid

InChI

InChI=1S/C17H23N.C2H2O4/c1-13(2)9-11-18-10-5-6-14-12-17(18)16-8-4-3-7-15(14)16;3-1(4)2(5)6/h3-4,7-9,14,17H,5-6,10-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

AMTCBHORPIFPQO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCCC2CC1C3=CC=CC=C23)C.C(=O)(C(=O)O)O

Origin of Product

United States

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